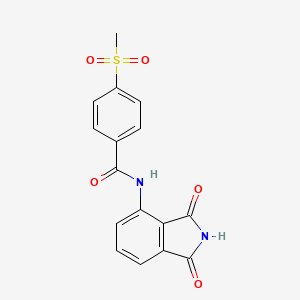

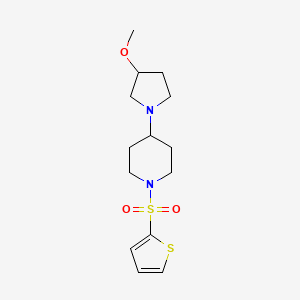

3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid, also known as MQPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MQPA belongs to the class of quinoline-based compounds and has been found to exhibit a wide range of biological activities, including anticoagulant, antithrombotic, and anticancer properties.

Aplicaciones Científicas De Investigación

Fluorescent Labeling and Biomedical Analysis

6-Methoxy-4-quinolone, a derivative of 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid, serves as a novel fluorophore for biomedical analysis. It exhibits strong fluorescence in a wide pH range and is stable against light and heat, making it ideal for use as a fluorescent labeling reagent in the analysis of carboxylic acids (Hirano et al., 2004).

Potential in Antimicrobial Drug Development

Compounds related to 3-quinolin-4-one propanoic acids, like this compound, have been studied for their molecular similarity to fluoroquinolone antibiotics. These compounds are considered prospective scaffolds for creating new antimicrobial drugs, addressing the growing issue of microbial resistance to existing antimicrobials (Zubkov et al., 2016).

Analysis of Analgesic and Diuretic Properties

A series of compounds, including 3-(3-alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic acids, have been synthesized and analyzed for their analgesic and diuretic properties. These studies contribute to understanding the biological activities and potential therapeutic applications of these compounds (Ukrainets et al., 2013).

Application in Chiral Amino Acid Analysis

A novel derivatization reagent with a 6-methoxy-4-quinolone moiety has been designed for amino acid analysis. This reagent allows for sensitive determination of amino acid enantiomers, highlighting its utility in chiral analysis and potential applications in biochemical and pharmaceutical research (Oyama et al., 2015).

Novel Approaches in Organic Synthesis

The compound has been utilized in innovative synthetic methodologies. For instance, the oxidative dearomatization of related propanoic acids combined with transition-metal catalyzed reactions provides new approaches to synthesize furoquinolinone and angelicin derivatives, expanding the toolbox for organic chemists (Ye et al., 2012).

Propiedades

IUPAC Name |

3-(6-methoxy-4-oxoquinolin-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-18-9-2-3-11-10(8-9)12(15)4-6-14(11)7-5-13(16)17/h2-4,6,8H,5,7H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEZUKFVHKCIMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=CC2=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2381078.png)

![2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2381083.png)

![(1R,2R,4R,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2381084.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one](/img/structure/B2381086.png)

![N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2381089.png)

![3-(3,4-dichlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2381090.png)

![Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2381091.png)

![N-(5-fluoro-2-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2381098.png)